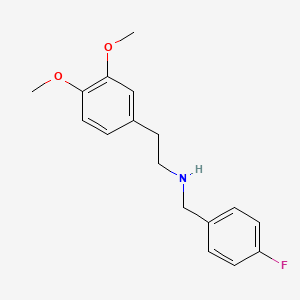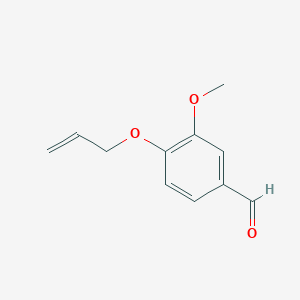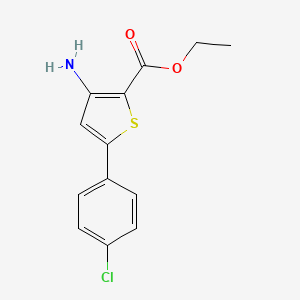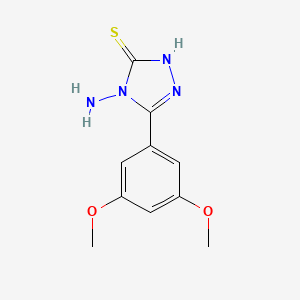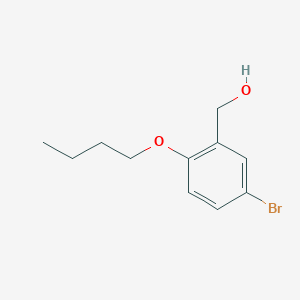
5-Bromo-2-butoxybenzyl alcohol
Overview
Description
5-Bromo-2-butoxybenzyl alcohol: is an organic compound with the molecular formula C11H15BrO2 and a molecular weight of 259.14 g/mol . It is also known by its IUPAC name, (5-bromo-2-butoxyphenyl)methanol . This compound is characterized by a bromine atom attached to a benzene ring, which is further substituted with a butoxy group and a hydroxymethyl group. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is known that benzyl alcohol derivatives can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes
Biochemical Pathways
It’s worth noting that benzyl alcohol derivatives are often used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 5-Bromo-2-butoxybenzyl alcohol could potentially be involved in similar reactions in biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by its chemical structure
Result of Action
Benzyl alcohol derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-butoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of protein kinases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various proteins, thereby affecting their function and activity. Additionally, this compound can alter gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain enzymes by competing with their natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings due to factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. The degradation products of this compound may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Studies in animal models have shown that there is a threshold dose above which the compound’s effects become more pronounced and potentially harmful. These studies also indicate that the compound’s effects are dose-dependent, with higher doses leading to more significant changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and reduction. The compound is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical pathways, affecting metabolic flux and metabolite levels. For example, the oxidation of this compound by alcohol dehydrogenase can produce an aldehyde intermediate, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with various cellular components. This compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. The targeting of this compound to these compartments is influenced by factors such as post-translational modifications and the presence of targeting signals. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxybenzyl alcohol typically involves the bromination of 2-butoxybenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under appropriate conditions.
Major Products Formed:
Oxidation: 5-Bromo-2-butoxybenzaldehyde or 5-Bromo-2-butoxybenzoic acid.
Reduction: 2-Butoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-butoxybenzyl alcohol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the development of new bioactive molecules.
Medicine: While not a drug itself, this compound is used in the synthesis of potential therapeutic agents. Its derivatives may exhibit various pharmacological activities, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Comparison with Similar Compounds
2-Butoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a butoxy group, which can influence its solubility and reactivity.
5-Bromo-2-ethoxybenzyl alcohol: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: 5-Bromo-2-butoxybenzyl alcohol is unique due to the presence of both the bromine atom and the butoxy group. This combination imparts specific reactivity and solubility characteristics, making it a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
Properties
IUPAC Name |
(5-bromo-2-butoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBPVKDHWIHMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367098 | |
| Record name | 5-Bromo-2-butoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831212-02-3 | |
| Record name | 5-Bromo-2-butoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


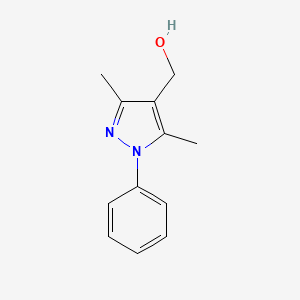


![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
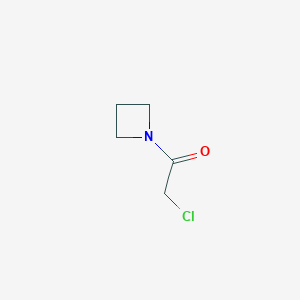
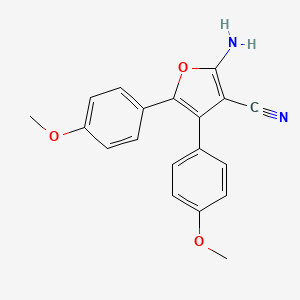
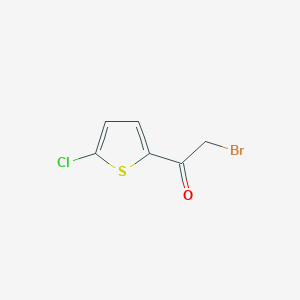
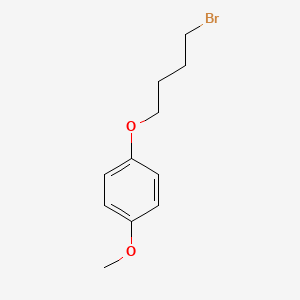
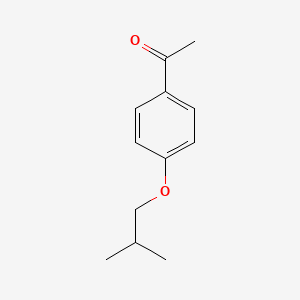
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)
